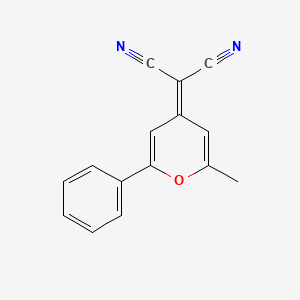![molecular formula C18H16N2O2S B5856450 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5856450.png)
2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that it inhibits bacterial and fungal growth by disrupting the cell membrane.
Biochemical and Physiological Effects
Studies have shown that 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has low toxicity and does not have any significant biochemical or physiological effects on normal cells. However, it has been shown to induce apoptosis in cancer cells and inhibit bacterial and fungal growth.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide in lab experiments include its low toxicity and potential as an anticancer, antibacterial, and antifungal agent. However, its limitations include its complex synthesis method and limited availability.
Future Directions
There are several future directions for research on 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide. One potential direction is to further investigate its anticancer potential and explore its efficacy in combination with other chemotherapeutic agents. Additionally, further studies could be conducted to explore its potential as an antibacterial and antifungal agent. Another potential direction is to investigate its potential as a corrosion inhibitor for metals in various applications. Overall, further research is needed to fully understand the potential applications of 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide.
Synthesis Methods
The synthesis of 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide involves a multi-step process that includes the reaction of 2-naphthol with 2-bromoethylthiophene to form 2-(1-naphthyloxy)ethylthiophene. This intermediate is then reacted with hydrazine hydrate to form 2-(1-naphthyloxy)ethylthiosemicarbazide, which is further reacted with acetic anhydride to form 2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide.
Scientific Research Applications
2-(1-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide has been extensively studied for its potential applications in various fields. It has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential as an antibacterial and antifungal agent. Research has also shown that it has potential as a corrosion inhibitor for metals.
properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-13(17-10-5-11-23-17)19-20-18(21)12-22-16-9-4-7-14-6-2-3-8-15(14)16/h2-11H,12H2,1H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMKSPISXRSTPS-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=CC2=CC=CC=C21)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=CC=CC2=CC=CC=C21)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-naphthoxy)-N-[(E)-1-(2-thienyl)ethylideneamino]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B5856378.png)


![N'-[2-(1-naphthyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5856402.png)
![3-(difluoromethyl)-N-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5856410.png)

![4-[4-(acetylamino)phenoxy]phthalic acid](/img/structure/B5856426.png)
![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B5856437.png)
![4-fluoro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5856453.png)

![1-(4-methoxyphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5856461.png)
![7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5856466.png)